molecular formula C19H23N3O4 B11077824 4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11077824
M. Wt: 357.4 g/mol
InChI Key: YDLZFUCLGUBXIU-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a spirocyclic framework, which is a structural motif where two rings are connected through a single atom, and a piperazine ring substituted with a nitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the piperazine ring.

    Spirocyclization: The spirocyclic framework is formed by reacting the intermediate with a suitable cyclic ketone under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The piperazine ring can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Shares the nitrophenyl-piperazine motif but lacks the spirocyclic framework.

    22-(4-(2-(4-Nitrophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-22-deoxypleuromutilin: A pleuromutilin derivative with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Uniqueness

4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C19H23N3O4/c23-18-14-17(19(26-18)8-2-1-3-9-19)21-12-10-20(11-13-21)15-4-6-16(7-5-15)22(24)25/h4-7,14H,1-3,8-13H2

InChI Key

YDLZFUCLGUBXIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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